N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a heterocyclic compound featuring a benzodioxin core linked to a substituted dihydropyridine moiety via an acetamide bridge. Its structural complexity arises from the integration of a 4,6-dimethylpyrimidinyl sulfanyl methyl group and a 5-methoxy-4-oxo-dihydropyridine ring.
The compound’s synthesis likely follows established routes for analogous acetamide derivatives, involving nucleophilic substitution or coupling reactions, as seen in related molecules .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-14-8-15(2)25-23(24-14)33-13-17-10-18(28)21(30-3)11-27(17)12-22(29)26-16-4-5-19-20(9-16)32-7-6-31-19/h4-5,8-11H,6-7,12-13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKIWNNIYVPLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three key analogs (Table 1):
Table 1: Structural and Functional Comparison of Key Analogs
Structural Differentiation
- Core Heterocycles: The target compound’s dihydropyridine ring distinguishes it from thienopyrimidine (–11) or pyrimidoindole () analogs. The 4-oxo-dihydropyridine moiety may confer redox-modulating properties, while thienopyrimidine systems enhance π-π stacking interactions in enzyme binding .
- Substituent Effects : The 4,6-dimethylpyrimidinyl sulfanyl methyl group in the target compound introduces steric bulk and sulfur-mediated hydrophobic interactions, contrasting with the methoxyphenyl () or indole-derived () substituents in analogs.
Pharmacological Profiles
- Antimicrobial vs. Anticancer: ’s thienopyrimidine analog exhibits Gram-positive antibacterial effects, whereas ’s pyrimidoindole derivative shows anticancer activity, highlighting how heterocycle choice dictates therapeutic application .
Research Implications
The diversity in bioactivity among analogs underscores the importance of substituent engineering. For example:
- Sulfur vs.
- Heterocycle Rigidity : Pyrimidoindole systems () offer planar rigidity for DNA intercalation, whereas dihydropyridines (target compound) may adopt flexible conformations suited for allosteric enzyme modulation .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and potential therapeutic effects based on recent research findings.
The molecular formula of the compound is , and it has a molecular weight of approximately 519.64 g/mol. The compound's structure features both a benzodioxane moiety and a pyrimidine derivative, which are known to impart various biological activities.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane structure. Specifically, research has shown that derivatives of this compound exhibit significant inhibitory activity against:
- Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can help manage blood sugar levels, making these compounds potential candidates for diabetes treatment.
- Acetylcholinesterase (AChE) : Inhibitors of AChE are vital in the treatment of Alzheimer's disease as they prevent the breakdown of acetylcholine, a neurotransmitter associated with memory and learning.
In vitro studies demonstrated that many synthesized compounds with similar structures showed substantial inhibition against yeast alpha-glucosidase while exhibiting weaker activity against AChE .
Study 1: Enzyme Inhibition Profile
In a study published in the Brazilian Journal of Pharmaceutical Sciences, several sulfonamide derivatives were synthesized and tested for their enzyme inhibitory activities. The results indicated that most compounds exhibited varying degrees of inhibition against alpha-glucosidase and AChE. The study emphasized the importance of structural modifications in enhancing biological activity .
| Compound | Alpha-glucosidase Inhibition (%) | AChE Inhibition (%) |
|---|---|---|
| Compound A | 85% | 30% |
| Compound B | 75% | 20% |
| Compound C | 90% | 25% |
Study 2: Molecular Docking Analysis
Molecular docking studies corroborated the in vitro findings by predicting binding affinities and interactions between the synthesized compounds and target enzymes. The docking results were consistent with the experimental data, confirming that structural features significantly influence enzyme binding .
Therapeutic Implications
The biological activities associated with this compound suggest potential applications in treating conditions such as:
- Type 2 Diabetes Mellitus : Through alpha-glucosidase inhibition.
- Alzheimer's Disease : Via acetylcholinesterase inhibition.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR resolves regiochemical ambiguities (e.g., methoxy group positioning) and confirms acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for sulfur-containing moieties .
- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures, particularly for resolving dihydropyridinone ring conformations .
How can researchers address contradictions between theoretical and experimental data in structure-activity relationships (SAR)?
Q. Advanced
- Revisiting synthesis : Confirm intermediate purity via column chromatography or HPLC to exclude byproducts affecting bioactivity .
- Advanced NMR techniques : 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements conflicting with docking predictions.
- Crystallographic validation : Single-crystal X-ray diffraction resolves discrepancies in stereochemical assignments .
What structural features contribute to its potential bioactivity?
Basic
Key pharmacophores include:
- Benzodioxin core : Enhances lipophilicity and membrane permeability.
- Pyrimidine-sulfanyl group : Facilitates hydrogen bonding with enzymatic targets (e.g., kinases).
- Methoxy-dihydropyridinone : May act as a Michael acceptor for covalent inhibition .
How can enzymatic inhibition assays be designed to evaluate its mechanism?
Q. Advanced
- Kinetic assays : Use fluorescence-based substrates to measure IC₅₀ values under varied pH and temperature conditions.
- Molecular docking : Tools like AutoDock Vina predict binding poses, guided by crystallographic data of homologous targets.
- Selectivity profiling : Screen against kinase panels to identify off-target effects. Cross-validate with surface plasmon resonance (SPR) for binding affinity quantification .
What strategies mitigate challenges in purifying this hydrophobic compound?
Q. Advanced
- Gradient chromatography : Employ C18 columns with acetonitrile/water gradients (e.g., 30% → 70% ACN).
- Crystallization optimization : Use mixed solvents (e.g., DCM/hexane) to improve crystal lattice formation.
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation, enhancing crude purity .
How does the sulfanyl-methyl group influence metabolic stability?
Q. Advanced
- In vitro metabolism : Incubate with liver microsomes and analyze via LC-MS to identify oxidation metabolites (e.g., sulfoxide formation).
- Computational prediction : Tools like MetaSite model CYP450-mediated degradation, guiding structural modifications (e.g., fluorination) to block metabolic hotspots .
What experimental controls are essential in biological activity studies?
Q. Basic
- Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays).
- Solvent controls : Confirm DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Blind assays : Include unmodified scaffolds to isolate the contribution of the sulfanyl-methyl group .
How can researchers leverage AI for optimizing its synthetic pathway?
Q. Advanced
- Reaction prediction : Tools like IBM RXN for Chemistry propose alternative routes using retrosynthetic analysis.
- Process automation : Integrate robotic platforms with real-time NMR feedback to adjust reaction parameters dynamically.
- Data-driven optimization : Machine learning models trained on historical yield data identify optimal solvent/catalyst combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
